![molecular formula C16H17NO2S B2837468 (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide CAS No. 2035019-33-9](/img/structure/B2837468.png)
(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide
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Description
(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Green Organic Synthesis and Fungal Biotransformation
Research on the green organic synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation highlights the potential of using filamentous marine and terrestrial-derived fungi for the ene-reduction of related acrylamide compounds. This process yielded compounds with an uncommon CN-bearing stereogenic center, showcasing the role of microbial biotransformation in producing enantiomerically enriched chemicals (D. E. Jimenez et al., 2019).
Antiviral Potential
A novel chemical compound structurally related to the one , (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, demonstrated inhibitory effects against SARS coronavirus helicase. This study suggests that similar furan and thiophene derivatives could be explored for antiviral applications, particularly in inhibiting enzymatic activities critical to viral replication (Jin-Moo Lee et al., 2017).
Cyclization and Chemical Transformations
The intramolecular cyclization of mercaptomethyl derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates has been investigated, leading to the formation of various dihydrothiopyranofurans. This research provides insights into the reactivity and potential applications of furan derivatives in synthesizing cyclic compounds with potential pharmaceutical relevance (L. M. Pevzner, 2021).
Catalytic Alkenation
Studies on palladium-catalyzed alkenation of thiophenes and furans have shown the potential of these compounds to undergo direct oxidative coupling reactions with olefinic substrates. Such chemical transformations are significant for synthesizing mono-alkenylated products, which have applications in materials science and pharmaceutical chemistry (Jinlong Zhao et al., 2009).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(6-5-13-7-10-19-12-13)17-16(8-1-2-9-16)14-4-3-11-20-14/h3-7,10-12H,1-2,8-9H2,(H,17,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDSDNWPGUQTBA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide |
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